



Application Notes and Protocols for the Spectroscopic Characterization of Dibenzylbutyrolactone Lignans

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Compound of Interest

Compound Name: (7R)-Methoxy-8-epi-matairesinol

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Note on Data Availability: Direct and detailed spectroscopic data for **(7R)-Methoxy-8-epi-matairesinol** (CAS NO. 198827-23-5) is not readily available in publicly accessible scientific literature. Therefore, this document provides a comprehensive spectroscopic characterization of a closely related and well-documented dibenzylbutyrolactone lignan, (-)-Arctigenin. The methodologies and data presented here serve as a representative guide for researchers engaged in the characterization of this class of compounds, including **(7R)-Methoxy-8-epi-matairesinol**. Arctigenin shares the same core dibenzylbutyrolactone skeleton and methoxy substitutions, making it an excellent analogue for illustrating the spectroscopic principles and expected data.

Spectroscopic Data Summary for (-)-Arctigenin

The following tables summarize the key spectroscopic data for (-)-Arctigenin ($C_{21}H_{24}O_6$, Molecular Weight: 372.42 g/mol).[1][2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (-)-Arctigenin (in CDCl₃)



Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
1	131.5	-
2	111.2	6.78 (d, J=8.0)
3	149.0	-
4	147.8	-
5	111.4	6.76 (d, J=8.0)
6	120.7	6.60 (s)
7	34.9	2.58 (dd, J=14.0, 8.0), 2.92 (dd, J=14.0, 5.2)
8	41.2	2.58 (m)
9	178.5	-
1'	130.3	-
2'	112.0	6.57 (d, J=8.0)
3'	144.2	-
4'	148.5	-
5'	111.2	6.78 (d, J=8.0)
6'	121.2	6.62 (s)
7'	38.0	2.65 (dd, J=13.6, 7.2), 2.88 (dd, J=13.6, 6.0)
8'	46.8	2.45 (m)
9'	71.3	3.85 (dd, J=9.2, 6.8), 4.15 (dd, J=9.2, 7.2)
3-OCH₃	55.9	3.87 (s)
4-OCH₃	55.9	3.86 (s)
3'-OCH ₃	55.8	3.82 (s)



Data compiled from various sources and may show slight variations based on experimental conditions.

Table 2: Mass Spectrometry, UV-Vis, and IR Data for (-)-Arctigenin

Spectroscopic Technique	Key Observations
Mass Spectrometry (ESI-MS)	[M-H] ⁻ ion at m/z 371.1512.[3]
UV-Vis Spectroscopy (in Methanol)	λmax at 230 and 280 nm.[4]
Infrared (IR) Spectroscopy (KBr)	vmax (cm ⁻¹): 3440 (O-H stretch), 2925 (C-H stretch), 1760 (C=O, γ-lactone), 1605, 1515 (aromatic C=C stretch), 1265 (C-O stretch).

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of dibenzylbutyrolactone lignans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified lignan in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Experimental Procedure:

- Acquire a ¹H NMR spectrum.
- Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.



- Perform 2D NMR experiments for complete structural assignment:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for connecting different parts of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to study fragmentation patterns for structural confirmation.

Instrumentation: A high-resolution mass spectrometer (e.g., QTOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of the purified lignan in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL in the mobile phase.

Experimental Procedure:

- Infuse the sample solution into the ESI source at a flow rate of 5-10 μL/min.
- Acquire mass spectra in both positive and negative ion modes.
- Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions within the molecule, particularly the aromatic system.



Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a solution of the purified lignan in a UV-transparent solvent (e.g., methanol, ethanol)
 with a concentration that gives an absorbance reading between 0.1 and 1.0.
- Use the same solvent as a blank.

Experimental Procedure:

- Record the UV-Vis spectrum from 200 to 400 nm.
- Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

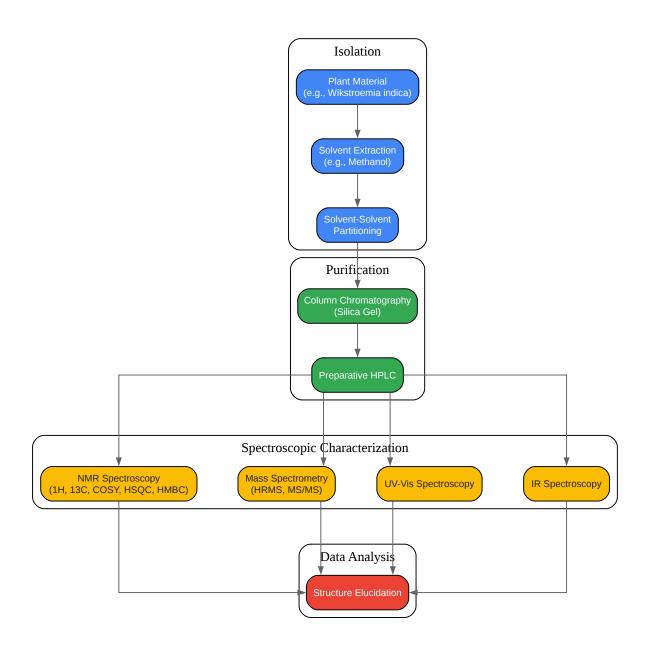
- KBr Pellet: Mix ~1 mg of the purified lignan with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet.
- Thin Film: Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

Experimental Procedure:

- Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
- Identify the characteristic absorption bands for the functional groups (e.g., -OH, C=O, C-O, aromatic rings).

Visualizations Experimental Workflow





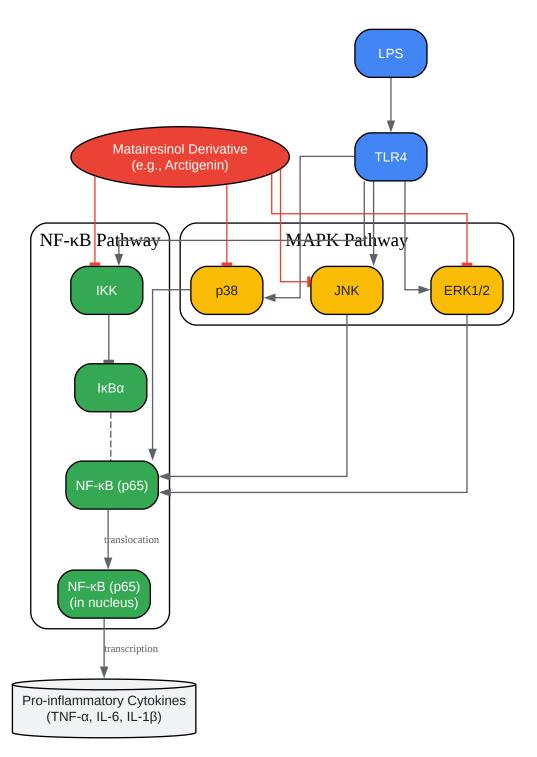
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Caption: Experimental workflow for the isolation and spectroscopic characterization of lignans.



Biological Signaling Pathway

Matairesinol and its derivatives have been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.[5][6][7]



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Caption: Inhibition of the MAPK/NF-kB signaling pathway by matairesinol derivatives.

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